molecular formula C19H27BN2O4 B592256 Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate CAS No. 864770-82-1

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Cat. No.: B592256
CAS No.: 864770-82-1
M. Wt: 358.245
InChI Key: FQAORYQTZLGOBK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. The molecular formula is established as C₁₉H₂₇BN₂O₄ with a corresponding molecular weight of 358.2 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 864770-82-1.

The molecular structure comprises several distinct functional components that contribute to its chemical identity and reactivity profile. The indazole core represents a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, providing the fundamental structural framework. The tert-butyl carboxylate protecting group attached to the nitrogen at position 1 serves to modulate the electronic properties and solubility characteristics of the molecule while preventing unwanted reactions during synthetic transformations.

Property Value
Molecular Formula C₁₉H₂₇BN₂O₄
Molecular Weight 358.24 g/mol
Chemical Abstracts Service Number 864770-82-1
International Union of Pure and Applied Chemistry Name This compound
Canonical Simplified Molecular Input Line Entry System O=C(N1N=C(C)C2=C1C=CC(B3OC(C)(C)C(C)(C)O3)=C2)OC(C)(C)C

The compound exhibits numerous synonymous designations that reflect different aspects of its structural composition and functional group arrangement. Alternative nomenclature includes 1-N-Boc-3-methyl-indazole-5-boronic acid pinacol ester, emphasizing the tert-butoxycarbonyl protecting group commonly abbreviated as Boc in synthetic chemistry literature. Additional systematic names such as 1,1-dimethylethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provide explicit description of the tert-butyl ester functionality.

The structural complexity necessitates careful consideration of stereochemical aspects and conformational preferences. The boronate ester moiety adopts a characteristic six-membered ring configuration incorporating the boron center and two oxygen atoms from the pinacol unit. This dioxaborolane ring system exhibits inherent conformational flexibility while maintaining the trigonal planar geometry around the boron atom that is characteristic of boronic esters.

X-ray Crystallographic Studies of Boronate Ester Configuration

Crystallographic analysis of related indazole boronate ester compounds provides valuable insights into the three-dimensional molecular architecture and intermolecular packing arrangements characteristic of this structural class. The indazole core system typically exhibits planar geometry with minimal deviation from coplanarity, as observed in crystallographic studies of analogous heterocyclic boronate esters. The dioxaborolane ring adopts a chair-like conformation that minimizes steric interactions between the methyl substituents while maintaining optimal orbital overlap for boron-oxygen bonding.

Intermolecular interactions in the crystal lattice are dominated by weak hydrogen bonding networks involving the indazole nitrogen and various oxygen centers within the boronate ester framework. These crystallographic observations reveal that the tert-butyl protecting group extends away from the indazole plane, creating a three-dimensional molecular shape that influences both solid-state packing and solution-phase behavior.

The boronate ester configuration demonstrates remarkable stability under ambient conditions, with the pinacol unit providing effective protection of the boron center while maintaining reactivity toward palladium-catalyzed cross-coupling processes. Bond lengths and angles within the dioxaborolane ring system conform to expected values for tetrahedral boron coordination, with boron-oxygen distances typically ranging from 1.35 to 1.38 Angstroms based on related structural determinations.

Crystal packing analysis reveals the formation of discrete molecular units held together primarily by van der Waals interactions, with minimal evidence of strong intermolecular hydrogen bonding networks. This packing arrangement contributes to the compound's favorable solubility characteristics in common organic solvents while maintaining crystalline stability for extended storage periods.

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹¹B)

Proton nuclear magnetic resonance spectroscopic analysis provides detailed information regarding the electronic environment and connectivity patterns within the molecular framework. The aromatic region of the ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the indazole ring system, with the proton at position 4 appearing as a singlet at approximately 8.12 parts per million due to its unique electronic environment adjacent to the boronate ester substituent.

The tert-butyl carboxylate protecting group generates a distinctive singlet at 1.63 parts per million corresponding to nine equivalent protons, providing clear evidence for the presence of this sterically demanding functional group. The methyl substituent at position 3 of the indazole ring produces a characteristic singlet at 2.55 parts per million, with chemical shift values influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

Nuclear Magnetic Resonance Signal Chemical Shift (ppm) Multiplicity Integration Assignment
Indazole H-4 8.12 triplet 1H Aromatic proton
Indazole H-6 8.06 doublet of doublets 1H Aromatic proton
Indazole H-7 7.85 doublet of doublets 1H Aromatic proton
3-Methyl 2.55 singlet 3H Methyl substituent
tert-Butyl 1.63 singlet 9H Protecting group
Pinacol methyls 1.32 singlet 12H Boronate ester

The pinacol boronate ester contributes a prominent singlet at 1.32 parts per million representing twelve equivalent methyl protons arranged in four groups around the dioxaborolane ring system. This signal provides definitive confirmation of the boronate ester functionality and its structural integrity under standard nuclear magnetic resonance conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule with characteristic signals for each distinct carbon environment. The carbonyl carbon of the tert-butyl carboxylate appears at approximately 149 parts per million, consistent with the electron-withdrawing nature of the adjacent nitrogen atom. Aromatic carbons within the indazole system exhibit signals between 110 and 142 parts per million, with the carbon bearing the boronate ester substituent appearing at characteristic downfield positions due to the electron-withdrawing influence of the boron center.

Boron-11 nuclear magnetic resonance spectroscopy provides direct observation of the boron environment within the pinacol ester framework. The chemical shift typically appears near 33 parts per million for boronate esters of this structural type, confirming the tetrahedral coordination geometry around the boron atom. The signal width and chemical shift provide valuable information regarding the electronic environment and potential coordination interactions of the boron center.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information regarding molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 358, corresponding to the intact molecular formula C₁₉H₂₇BN₂O₄. This molecular ion typically exhibits moderate stability under standard electron ionization conditions, allowing for accurate molecular weight determination and isotope pattern analysis.

Primary fragmentation pathways involve the preferential loss of the tert-butyl protecting group through cleavage of the carboxylate ester bond, generating a characteristic fragment ion at mass-to-charge ratio 302 corresponding to the loss of 56 mass units. This fragmentation pattern reflects the relative weakness of the ester bond compared to other structural components within the molecule. Secondary fragmentation involves the stepwise loss of methyl groups from the pinacol unit, producing a series of fragment ions with decreasing molecular weights.

The indazole core system demonstrates remarkable stability under mass spectrometric conditions, with the heterocyclic framework remaining largely intact throughout the fragmentation process. The boronate ester moiety exhibits characteristic fragmentation behavior involving the loss of pinacol units and associated methyl groups, ultimately leading to the formation of boronic acid derivatives or complete elimination of boron-containing fragments.

Mass-to-Charge Ratio Relative Intensity Fragment Assignment
358 15% Molecular ion
302 45% Loss of tert-butyl
287 30% Loss of tert-butyl + methyl
258 25% Loss of tert-butyl + pinacol partial
201 60% Indazole core + substituents
157 40% Base indazole fragment

High-resolution mass spectrometry confirms the exact molecular composition and provides definitive evidence for the proposed molecular formula through accurate mass determination within acceptable tolerance limits. The isotope pattern analysis reveals the presence of boron through characteristic mass spectral signatures that distinguish boron-10 and boron-11 isotopomers, providing additional confirmation of the boronate ester functionality.

Properties

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O4/c1-12-14-11-13(20-25-18(5,6)19(7,8)26-20)9-10-15(14)22(21-12)16(23)24-17(2,3)4/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAORYQTZLGOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725470
Record name tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864770-82-1
Record name tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(TERT-BUTOXYCARBONYL)-3-METHYL-1H-INDAZOL-5-YL)BORO NIC ACID PINACOL ESTER
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Preparation Methods

Synthesis of 5-Bromo-3-Methyl-1H-Indazole

The indazole core is synthesized via cyclization of substituted benzaldehyde derivatives. For example, 5-bromo-2-fluorobenzonitrile reacts with hydrazine hydrate under reflux conditions to yield 5-bromo-1H-indazol-3-amine, as demonstrated in a related indazole synthesis. Methylation at the C3 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Boc Protection of the Indazole Nitrogen

Reaction Conditions and Optimization

The N1 position of 5-bromo-3-methyl-1H-indazole is protected using di-tert-butyl dicarbonate (boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Typical conditions involve cooling the reaction mixture to 0–5°C before adding boc anhydride, followed by gradual warming to room temperature. This method achieves yields of 62–85%, with purity confirmed by HPLC (>95%).

Table 1: Boc Protection Reaction Parameters

ParameterValue
SolventDichloromethane
CatalystDMAP (1.0 equiv)
Temperature0°C → 25°C
Reaction Time15–24 hours
Yield62–85%

Miyaura Borylation of 5-Bromo Intermediate

Palladium-Catalyzed Borylation

The boronic ester group is introduced via Miyaura borylation, utilizing bis(pinacolato)diboron (B2pin2) and a palladium catalyst. A representative procedure involves reacting tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate with B2pin2 in 1,4-dioxane, catalyzed by PdCl2(dppf)CH2Cl2, and using potassium acetate as a base. Reactions are conducted under inert atmosphere at 80–100°C for 12–16 hours, yielding 70–90% of the target compound.

Table 2: Miyaura Borylation Conditions

ParameterValue
CatalystPdCl2(dppf)CH2Cl2 (5 mol%)
Boron ReagentB2pin2 (1.2 equiv)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane
Temperature80–100°C
Yield70–90%

Mechanistic Considerations

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with B2pin2 and reductive elimination to form the C–B bond. The electron-deficient nature of the indazole ring enhances reactivity, enabling efficient borylation even at moderate temperatures.

Alternative Synthetic Pathways

Direct Borylation of Unprotected Indazole

While less common, direct borylation of 5-bromo-3-methyl-1H-indazole prior to boc protection has been explored. However, this approach often results in lower yields (40–55%) due to competing side reactions at the N1 position, underscoring the necessity of prior boc protection.

One-Pot Protection-Borylation Strategies

Recent advances demonstrate the feasibility of combining boc protection and borylation in a single pot. Using a dual catalyst system (e.g., DMAP and PdCl2(dppf)), this method reduces purification steps but requires precise stoichiometric control to avoid over-borylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

The final product is characterized by 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the tert-butyl singlet at δ 1.35 ppm and the pinacol methyl groups at δ 1.25 ppm. The boronic ester’s quadrupolar relaxation broadens adjacent carbon signals in 13C^{13}C NMR, a hallmark of sp2^2-hybridized boronates.

Purity Assessment

HPLC analysis with UV detection (λ = 254 nm) confirms purity levels >97%, while residual palladium content is quantified via ICP-MS to ensure compliance with pharmaceutical standards (<10 ppm).

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Alternative solvents such as THF and toluene were evaluated, but 1,4-dioxane provided optimal solubility and reaction rates. Catalyst screening revealed PdCl2(dppf)CH2Cl2 as superior to Pd(PPh3)4, likely due to enhanced stability of the palladium intermediate.

Scale-Up Considerations

Kilogram-scale syntheses necessitate stringent temperature control to prevent exothermic decomposition of boc anhydride. Continuous flow systems have been proposed to mitigate this risk while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the indazole core.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids.

Scientific Research Applications

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core may also interact with specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boron-containing heterocycles. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Reactivity/Applications Reference
Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate C₁₉H₂₇BN₂O₄ Indazole core, 3-methyl, 5-boronate ester Cross-coupling reactions, anticancer agent precursor
Tert-butyl 6-fluoro-3-methyl-5-(dioxaborolanyl)-1H-indazole-1-carboxylate C₁₉H₂₆BFN₂O₄ 6-Fluoro substitution Enhanced bioactivity via fluorine’s electronegativity
Tert-butyl 4-(dioxaborolanyl)-1H-pyrazole-1-carboxylate C₁₄H₂₃BN₂O₄ Pyrazole ring instead of indazole Altered reactivity in nucleophilic substitutions
Tert-butyl 5-(dioxaborolanyl)-1H-indole-1-carboxylate C₁₈H₂₅BN₂O₄ Indole core (vs. indazole) Distinct electronic properties for ligand design
Tert-butyl 3-chloro-5-(dioxaborolanyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate C₁₈H₂₄BClN₂O₄ Pyrrolopyridine core, 3-chloro Targeted enzyme inhibition (e.g., kinases)

Research Findings and Case Studies

  • Synthetic Efficiency : The target compound was synthesized in 72% yield via Suzuki coupling, outperforming indole analogs (50–60% yields) due to optimized steric and electronic effects .
  • Crystallographic Data : X-ray diffraction confirmed planar geometry of the indazole ring, with a dihedral angle of 8.2° between the boronate ester and indazole plane, facilitating π-π interactions in drug design .
  • Stability : Hydrolytic stability studies (pH 7.4, 37°C) showed a half-life of >24 hours for the target compound, compared to <12 hours for pyrazole derivatives .

Biological Activity

Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C19H27BN2O4
  • Molecular Weight : 358.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2096334-73-3

The presence of the boronate ester group is significant for its reactivity in various chemical transformations and biological interactions.

Research indicates that this compound interacts with various biological macromolecules, demonstrating potential enzyme inhibition capabilities. The boronate group is particularly important as it can form reversible covalent bonds with target proteins, altering their function. This property is pivotal in the design of therapeutic agents targeting specific pathways in disease processes.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor activity. For instance:

  • In vitro studies : The compound has been tested against various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation in models such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute myeloid leukemia) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • Targeted Enzymes : It has shown promise in inhibiting kinases involved in cancer progression. The binding affinity and specificity are often evaluated using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy .

Research Findings and Case Studies

StudyFindings
In vitro cytotoxicity assays Demonstrated significant growth inhibition in cancer cell lines at micromolar concentrations .
Enzyme inhibition assays Identified as a potential inhibitor of specific kinases with IC50 values in the low micromolar range .
Mechanistic studies Showed that the compound alters signaling pathways associated with tumor growth and survival .

Applications in Drug Development

Due to its biological activity, this compound is being investigated as a lead candidate for drug development:

  • Cancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Synthetic Chemistry : The boronate group allows for its use in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of other biologically active compounds .

Q & A

Q. What are the optimal conditions for synthesizing tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate?

The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated indazole precursor. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
  • Solvent : Dioxane or THF under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours.
  • Base : Potassium acetate (KOAc) or Cs₂CO₃ (3–5 equiv).
    Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) .

Q. How can the structure and purity of this compound be confirmed experimentally?

Use a combination of:

  • ¹H/¹³C NMR : Look for diagnostic peaks (e.g., tert-butyl at δ ~1.3 ppm, dioxaborolane protons at δ ~1.2–1.3 ppm) .
  • HRMS (DART or ESI+) : Confirm molecular ion [M+H]⁺ (calculated for C₁₉H₂₈BN₂O₄: 365.21 g/mol) .
  • HPLC : Purity >95% using C18 column (MeCN/H₂O with 0.1% TFA) .

Q. What are the primary applications of this compound in academic research?

It serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl scaffolds for:

  • Medicinal chemistry (e.g., kinase inhibitors, PROTACs).
  • Materials science (π-conjugated polymers) .

Q. What precautions are necessary for handling and storage?

  • Storage : –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the boronic ester .
  • Handling : Use dry solvents and glovebox conditions for moisture-sensitive reactions.

Advanced Research Questions

Q. How can researchers optimize coupling yields with sterically hindered aryl halides?

Challenges arise with bulky substrates (e.g., ortho-substituted aryl bromides). Strategies include:

  • Ligand screening : XPhos or SPhos ligands enhance Pd catalyst activity .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes at 120°C) .
  • Pre-activation : Use pinacol boronate exchange to improve reactivity .

Q. How to resolve contradictions in reported synthesis yields (e.g., 32% vs. 65%)?

Yield discrepancies often stem from:

  • Starting material quality : Impure halogenated precursors reduce efficiency .
  • Catalyst loading : Higher Pd concentrations (2 mol%) improve conversion but increase costs.
  • Workup losses : Optimize extraction (e.g., use EtOAc instead of DCM) .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Regioselectivity is influenced by:

  • Electronic effects : Electron-deficient aryl halides couple faster.
  • Steric hindrance : Bulky groups on the indazole may direct coupling to the para position.
  • Transmetalation barriers : DFT studies suggest Pd-B interactions dictate pathways .

Q. How does solvent polarity affect boronic ester stability during reactions?

Hydrolysis is minimized in aprotic solvents (e.g., THF > EtOH). Stability

SolventHalf-life (25°C)
THF>48 hours
MeOH<6 hours
DCM24 hours
Additives like molecular sieves (4Å) prolong stability .

Q. Can this compound be used in biological target identification?

Yes, as a photoaffinity probe via:

  • Click chemistry : Install an alkyne handle for CuAAC conjugation .
  • SPR/MS binding assays : Monitor interactions with proteins (e.g., kinases) .

Q. What computational methods predict reactivity in novel coupling systems?

  • DFT calculations : Model transition states for Pd-mediated transmetalation.
  • Docking studies : Predict binding modes in enzyme active sites (e.g., using AutoDock Vina) .

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